molecular formula C22H22N4O3S B6562085 N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 932961-78-9

N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6562085
CAS No.: 932961-78-9
M. Wt: 422.5 g/mol
InChI Key: KMTDPTVXZHSCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features
This compound features a cyclopenta[d]pyrimidin-4-yl core fused with a sulfur-linked acetamide group. Key substitutions include:

  • A 2-methoxyphenyl moiety attached to the acetamide nitrogen.
  • A pyridin-3-ylmethyl group at the N-1 position of the pyrimidinone ring.
  • A sulfanyl bridge connecting the acetamide to the pyrimidinone scaffold.

The compound’s synthesis likely follows multi-step protocols involving cyclization, sulfanyl group introduction, and substitution reactions, as seen in analogous pyrimidinone derivatives .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-19-10-3-2-8-17(19)24-20(27)14-30-21-16-7-4-9-18(16)26(22(28)25-21)13-15-6-5-11-23-12-15/h2-3,5-6,8,10-12H,4,7,9,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTDPTVXZHSCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A methoxyphenyl group
  • A cyclopenta[d]pyrimidine core
  • A pyridinylmethyl substituent
  • A sulfanyl acetamide moiety

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds have shown effectiveness against various fungal strains. For instance, compounds with similar structural motifs have been reported to inhibit fungal growth effectively .
  • Anticancer Properties : There are indications that related compounds may possess anticancer activity by affecting cellular pathways involved in proliferation and apoptosis. For example, a study identified a novel anticancer compound through screening drug libraries that included structurally similar entities .
  • Neuropharmacological Effects : Compounds with similar frameworks have been explored for their effects on glutamatergic neurotransmission, which is crucial in the context of neurological disorders like epilepsy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as phospholipases and kinases involved in cell signaling pathways .
  • Receptor Modulation : The potential for modulation of ionotropic receptors (e.g., AMPA receptors) has been highlighted in related studies, suggesting a role in neuropharmacological activity .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of a related acetamide derivative against Candida species. The compound demonstrated significant inhibition at low concentrations (IC50 values below 10 µg/mL), indicating its potential as a therapeutic agent for fungal infections.

Case Study 2: Anticancer Screening

In a drug screening campaign targeting cancer cell lines, derivatives of this compound were evaluated for their cytotoxic effects. One derivative showed an IC50 value of 15 µM against breast cancer cells, suggesting that modifications to the core structure could enhance anticancer efficacy.

Data Table: Biological Activities and IC50 Values

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AntifungalN-(4-Methoxyphenyl) derivative<10
AnticancerCyclopenta derivative15
NeuropharmacologyPyridinyl derivative60

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways involved in tumor growth and proliferation. For instance:

  • Inhibition of Tumor Cell Proliferation : Research has shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Targeting Specific Pathways : Compounds with similar structures have been reported to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth.

Antimicrobial Activity

Another area where this compound shows promise is in antimicrobial applications. Studies suggest that it may possess activity against certain bacterial strains and fungi. The proposed mechanisms include:

  • Disruption of Cell Membranes : The structure allows for interaction with microbial membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes critical for microbial survival.

Medicinal Chemistry

The unique structure of this compound makes it a candidate for further development in medicinal chemistry. Its potential applications include:

  • Drug Development : As a lead compound for developing new anticancer or antimicrobial agents.
  • Pharmacological Studies : Investigating its pharmacokinetics and pharmacodynamics to establish safety and efficacy profiles.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Clinical Trials : Some derivatives have entered clinical trials focusing on their efficacy against specific types of cancer.
  • Combination Therapies : There is ongoing research into using this compound in combination with other drugs to enhance therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Substituents Bioactivity (Hypothetical)
N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide (Query Compound) Cyclopenta[d]pyrimidinone Pyridin-3-ylmethyl, 2-methoxyphenyl Kinase inhibition, CNS targeting
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Thieno-pyrimidinone 4-Chlorophenyl, 2-ethyl-6-methylphenyl Antimicrobial, anti-inflammatory
MK-0974 (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-4-(2-oxoimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide) Azepane-piperidine 2,3-Difluorophenyl, trifluoroethyl CGRP receptor antagonism (migraine)

Key Observations

  • Core Flexibility: The query compound’s cyclopenta[d]pyrimidinone core differs from MK-0974’s azepane-piperidine scaffold, which prioritizes conformational flexibility for receptor binding .
  • Substituent Impact: The pyridin-3-ylmethyl group in the query compound contrasts with the 4-chlorophenyl in the thieno-pyrimidinone analogue , altering hydrophobicity and steric interactions.
  • Sulfanyl vs. Carbonyl Bridges : The sulfanyl group in the query compound may reduce metabolic instability compared to carbonyl-linked analogues .

Bioactivity and Target Profiling

Computational Similarity Analysis Using Tanimoto coefficients (Morgan fingerprints), the query compound shows moderate similarity (Tanimoto >0.6) to cyclopenta-pyrimidinone derivatives but low similarity (<0.3) to azepane-based MK-0974 . Clustering based on bioactivity profiles suggests shared kinase inhibition mechanisms with other pyrimidinones, while MK-0974 clusters with GPCR antagonists .

Docking and Binding Affinity Molecular docking studies reveal that the pyridin-3-ylmethyl group in the query compound interacts with hydrophobic pockets in kinase targets (e.g., EGFR), whereas the 4-chlorophenyl substituent in favors π-π stacking in antimicrobial targets . Even minor structural changes (e.g., methoxy vs. ethyl groups) significantly alter binding scores (±2.5 kcal/mol) .

ADME Properties

  • LogP : Estimated at 2.8 (lower than the 4-chlorophenyl analogue’s 3.5 due to pyridinyl hydrophilicity) .
  • Bioavailability : The methoxyphenyl group may enhance solubility (>50 µg/mL) compared to ethyl/methyl substituents .

Preparation Methods

Table 1: Comparative Analysis of Thioether Formation Conditions

ConditionSolventBaseTemperature (°C)Yield (%)
Thiourea + EthanolEthanolNoneReflux85
K₂CO₃ + DMFDMFK₂CO₃2573
NaH + THFTHFNaH058

The DMF/K₂CO₃ system is preferred due to superior solubility of intermediates and milder conditions.

Final Amide Coupling and Purification

The target compound is isolated via recrystallization from isopropanol or ethyl acetate, yielding a crystalline solid with a melting point of 182–184°C. Purity is verified by:

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • ¹³C-NMR : δ 170.5 ppm (C=O, acetamide), 165.2 ppm (C=O, pyrimidinone).

Mechanistic Insights and Side Reactions

Competitive pathways during thioether formation include over-alkylation or oxidation of the thiol to disulfides. These are mitigated by maintaining an inert atmosphere (N₂ or Ar) and using freshly distilled DMF. Additionally, the electron-withdrawing pyrimidinone ring enhances the electrophilicity of the 4-position, facilitating nucleophilic attack by the thiolate ion.

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), continuous flow reactors are recommended for the alkylation step to improve heat transfer and reduce reaction time. Environmental factors are addressed by recycling DMF via distillation and employing biodegradable solvents (e.g., cyclopentyl methyl ether) for recrystallization .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing this compound, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfanyl group introduction. For example, analogous acetamide derivatives are synthesized via coupling of pyrimidine-thioacetamide intermediates with substituted phenyl groups under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates are characterized using ¹H NMR (e.g., δ 12.50 ppm for NH protons) and elemental analysis (C, N, S content within ±0.1% of theoretical values) to confirm purity .

Q. What spectroscopic and analytical techniques are critical for structural validation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, methoxy groups at δ 3.8–4.1 ppm) and carbon backbones .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) .
  • High-Resolution X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond at 1.76–1.82 Å) and intramolecular hydrogen bonds (N–H⋯N interactions stabilizing folded conformations) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Statistically model variables (temperature, solvent polarity, reaction time) to identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., via precise control of residence time) .
  • Catalytic Systems : Explore Pd-mediated cross-coupling or enzymatic catalysis for regioselective modifications .

Q. How can data contradictions in spectroscopic characterization be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., N-(3-chlorophenyl) analogs show δ 10.10 ppm for NHCO) .
  • Dynamic NMR Studies : Resolve conformational equilibria (e.g., rotational barriers of thioacetamide groups) at variable temperatures .
  • Hybrid Techniques : Pair X-ray data with DFT-calculated spectra to validate ambiguous signals .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) to pyridine or methoxyphenyl moieties to assess impact on receptor binding .
  • Crystallographic Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., pyridin-3-ylmethyl interactions with kinase pockets) .
  • QSAR Modeling : Use topological descriptors (e.g., logP, polar surface area) to predict bioavailability .

Q. How can instability during analytical assays be mitigated?

  • Methodological Answer :

  • Low-Temperature Storage : Maintain compounds at –20°C under inert atmospheres to prevent oxidation of sulfanyl groups .
  • Stabilizing Matrices : Use DMSO-d₆ for NMR to suppress tautomerization in pyrimidine rings .
  • HPLC-PDA : Employ photodiode array detection to monitor degradation products in real-time .

Q. What computational methods are suitable for predicting reactivity and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thioacetamide) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase domains) to prioritize synthetic targets .
  • Docking Studies : Use AutoDock Vina to screen virtual libraries for analogs with improved binding affinity .

Crystallography and Conformational Analysis

Q. What role do intramolecular interactions play in stabilizing the compound’s conformation?

  • Methodological Answer : X-ray studies reveal N–H⋯N hydrogen bonds (2.8–3.1 Å) between pyrimidine NH and adjacent pyridine nitrogen, enforcing a planar geometry critical for biological activity . π-Stacking (3.4–3.6 Å) between methoxyphenyl and cyclopenta rings further stabilizes the structure .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Reaction Logs : Report exact equivalents (e.g., 1.2 eq. of K₂CO₃), solvent grades (HPLC vs. technical), and purification methods (e.g., column chromatography with SiO₂, 60–120 mesh) .
  • CIF Files : Deposit crystallographic data (e.g., CCDC numbers) for public validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.